tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate typically involves the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.
Introduction of the nitrobenzylamino group: The nitrobenzylamine can be introduced through a nucleophilic substitution reaction, where the nitrobenzylamine reacts with the cyclohexylcarbamate intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction of the nitro group: Forms the corresponding amine.
Substitution of the tert-butyl group: Forms the corresponding alcohol or ether.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology
- Potential use in studying enzyme inhibition due to its carbamate structure.
Medicine
- Investigated for potential therapeutic properties, such as enzyme inhibition or antimicrobial activity.
Industry
- Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. For example, carbamates are known to inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The nitrobenzylamino group may also interact with other molecular pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(4-aminobenzylamino)cyclohexylcarbamate**: Similar structure but with an amino group instead of a nitro group.
- tert-Butyl (1R,4R)-4-(4-methylbenzylamino)cyclohexylcarbamate**: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate is unique due to the presence of the nitro group, which can undergo specific chemical reactions and contribute to its distinct biological activities.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-nitrophenyl)methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-8-6-14(7-9-15)19-12-13-4-10-16(11-5-13)21(23)24/h4-5,10-11,14-15,19H,6-9,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXOFLUZOJPYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119092 |
Source
|
Record name | Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-33-9 |
Source
|
Record name | Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.